Fmoc-4-trifluoromethyl-L-homophenylalanine
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Overview
Description
Fmoc-4-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative with the chemical formula C26H22F3NO4 and a molecular weight of 469.45 g/mol . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl group attached to the phenyl ring. It is commonly used in peptide synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-trifluoromethyl-L-homophenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 4-trifluoromethyl-L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include automated synthesis and purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Fmoc Deprotection: The major product is the free amino acid, 4-trifluoromethyl-L-homophenylalanine.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the amino acid can be formed.
Scientific Research Applications
Fmoc-4-trifluoromethyl-L-homophenylalanine has diverse applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicinal Chemistry: The compound is utilized in the design and development of novel pharmaceuticals, including enzyme inhibitors and receptor modulators.
Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-4-trifluoromethyl-L-homophenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the trifluoromethyl-L-homophenylalanine residue into peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-fluorophenylalanine: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Fmoc-4-cyanophenylalanine: Contains a cyano group instead of a trifluoromethyl group.
Fmoc-4-methylphenylalanine: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
Fmoc-4-trifluoromethyl-L-homophenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it valuable in the design of peptides with enhanced stability, bioavailability, and activity.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZRJANUJZPLG-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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